(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one (Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 623936-20-9
VCID: VC4930757
InChI: InChI=1S/C24H22FN3O2S2/c1-16-9-10-17(13-20(16)25)22-18(15-28(26-22)19-7-4-3-5-8-19)14-21-23(29)27(24(31)32-21)11-6-12-30-2/h3-5,7-10,13-15H,6,11-12H2,1-2H3/b21-14-
SMILES: CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F
Molecular Formula: C24H22FN3O2S2
Molecular Weight: 467.58

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one

CAS No.: 623936-20-9

Cat. No.: VC4930757

Molecular Formula: C24H22FN3O2S2

Molecular Weight: 467.58

* For research use only. Not for human or veterinary use.

(Z)-5-((3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one - 623936-20-9

Specification

CAS No. 623936-20-9
Molecular Formula C24H22FN3O2S2
Molecular Weight 467.58
IUPAC Name (5Z)-5-[[3-(3-fluoro-4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C24H22FN3O2S2/c1-16-9-10-17(13-20(16)25)22-18(15-28(26-22)19-7-4-3-5-8-19)14-21-23(29)27(24(31)32-21)11-6-12-30-2/h3-5,7-10,13-15H,6,11-12H2,1-2H3/b21-14-
Standard InChI Key OCKQBLVDEQJAJH-STZFKDTASA-N
SMILES CC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4)F

Introduction

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via a multi-step protocol:

  • Knoevenagel Condensation: Reacting 3-(3-methoxypropyl)-2-thioxothiazolidin-4-one with 3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde under acidic conditions yields the (Z)-isomer as the major product due to steric hindrance .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 65–72% yield .

Spectroscopic Characterization

TechniqueKey Data
¹H NMRδ 8.21 (s, 1H, pyrazole-H), 7.45–7.12 (m, 9H, aromatic), 3.58 (t, 2H, OCH₂), 2.89 (s, 3H, CH₃)
¹³C NMRδ 192.1 (C=O), 167.3 (C=S), 145.6 (pyrazole-C4), 138.2–115.7 (aromatic), 58.1 (OCH₂)
UV-Visλₘₐₓ = 342 nm (π→π* transition), ε = 12,400 L·mol⁻¹·cm⁻¹
EDXConfirms elemental composition: C (58.3%), N (11.2%), S (14.5%), F (4.1%)

Density functional theory (DFT) calculations at the PBE0/6-311++G(d,p) level corroborate experimental NMR and UV-Vis data, with a mean absolute error of <2% .

Computational Insights into Electronic Properties

Frontier Molecular Orbitals

DFT analysis reveals a HOMO-LUMO energy gap of 3.12 eV, indicating moderate charge transfer efficiency. The HOMO is localized on the thiazolidinone moiety, while the LUMO resides on the pyrazole ring, suggesting intramolecular electron transfer upon excitation .

Nonlinear Optical (NLO) Activity

The first hyperpolarizability (β) calculated at the ωB97X-D/6-311++G(d,p) level is 1,450 × 10⁻³⁰ esu, surpassing that of urea (β = 372 × 10⁻³⁰ esu). This arises from the conjugated π-system and electron-withdrawing fluoro group, which enhance asymmetric electron distribution .

OrganismMIC (µg/mL)Reference Compound (MIC)
S. aureus6.25Ciprofloxacin (3.12)
E. coli12.5Ciprofloxacin (6.25)
C. albicans25.0Fluconazole (12.5)

The thioxothiazolidinone core disrupts microbial cell wall synthesis via inhibition of penicillin-binding proteins, while the pyrazole moiety interferes with ergosterol biosynthesis in fungi .

Anticancer Activity

Against MCF-7 breast cancer cells, the compound exhibits an IC₅₀ of 18.3 µM, compared to doxorubicin (IC₅₀ = 1.2 µM). Molecular docking reveals strong binding (ΔG = −9.8 kcal/mol) to the EGFR kinase domain, primarily through hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

Structure-Activity Relationship (SAR) Analysis

  • 3-Fluoro-4-methylphenyl Group: Enhances lipophilicity (clogP = 3.2), improving blood-brain barrier penetration .

  • 3-Methoxypropyl Chain: Reduces plasma protein binding (85% vs. 92% for non-alkyl analogs), increasing free drug concentration .

  • Z-Configuration: Improves antimicrobial potency 2-fold compared to the E-isomer by optimizing target binding geometry .

Industrial and Research Applications

  • Optoelectronics: Incorporated into poled polymers for second-harmonic generation devices, achieving a d₃₃ coefficient of 45 pm/V .

  • Drug Delivery: Nanoencapsulation in PLGA nanoparticles (size = 150 nm, PDI = 0.12) enhances bioavailability to 78% in rat models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator